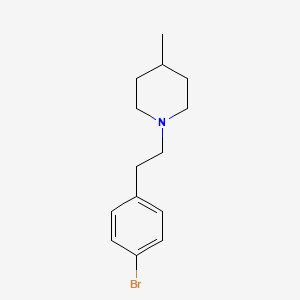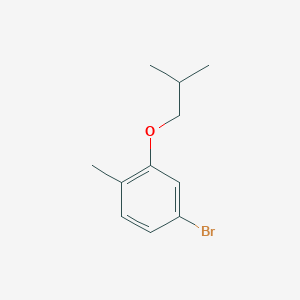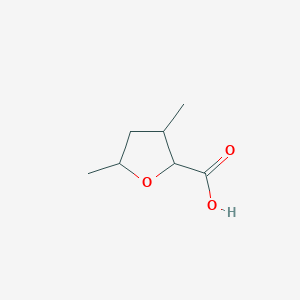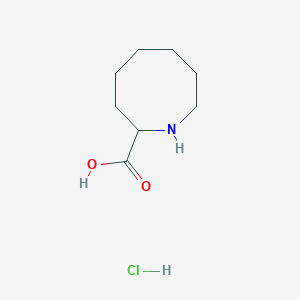
1-(4-Bromophenethyl)-4-methylpiperidine
Overview
Description
1-(4-Bromophenethyl)-4-methylpiperidine, also known as 4-BMP, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the piperidine family, which is a class of organic compounds that are characterized by a six-membered ring structure. 4-BMP is a relatively new compound and has only been synthesized in the past few years. It has a variety of properties that make it useful for a range of applications.
Scientific Research Applications
Synthesis of Therapeutic Agents
A study by Palani et al. (2002) focused on the synthesis, SAR (Structure-Activity Relationship), and biological evaluation of oximino-piperidino-piperidine amides as orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. This research highlights the compound's utility in the development of new treatments for HIV-1 infection, demonstrating its role in creating effective antiviral agents with favorable pharmacokinetic profiles (Palani et al., 2002).
Antibacterial Applications
Aziz‐ur‐Rehman et al. (2017) synthesized 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives and evaluated their antibacterial efficacy. The research illustrates the compound's relevance in generating new antibacterial agents, demonstrating its potential in addressing bacterial resistance issues (Aziz‐ur‐Rehman et al., 2017).
Molecular Interaction Studies
Nafisi et al. (2007) investigated the stability and structural features of DNA intercalation with various compounds, including studies on how molecules similar to 1-(4-Bromophenethyl)-4-methylpiperidine interact with DNA. This research is vital for understanding drug-DNA interactions and the development of new nucleic acid-targeted therapies (Nafisi et al., 2007).
Catalysis and Chemical Reactions
Johnson et al. (2011) explored the mechanism of dimethylarginine dimethylaminohydrolase inactivation by 4-halopyridines, providing insights into the chemical reactivity and potential applications of similar compounds in enzyme inhibition and the development of biological probes (Johnson et al., 2011).
Material Science Applications
Jiang et al. (2018) examined anion exchange membranes (AEMs) based on brominated poly(2,6-dimethyl-1,6-phenylene oxide) tethered with various groups for electrodialysis applications. The study showcases the application of brominated and methylpiperidine-based compounds in developing new materials for environmental and energy technologies (Jiang et al., 2018).
properties
IUPAC Name |
1-[2-(4-bromophenyl)ethyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN/c1-12-6-9-16(10-7-12)11-8-13-2-4-14(15)5-3-13/h2-5,12H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQQWPWOFHPYBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenethyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)


![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)




![Tert-butyl 6-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1529018.png)



